(1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylic Acid
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Overview
Description
(1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylic Acid is a chiral compound with significant interest in the fields of organic chemistry and pharmaceuticals. This compound is characterized by its cyclobutane ring, which is substituted with a phenylmethoxycarbonyl group and a carboxylic acid group. The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylic Acid typically involves the use of chiral auxiliaries or catalysts to ensure the desired stereochemistry. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These methods often require precise control of reaction conditions, such as temperature, solvent, and pH, to achieve high yields and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions . Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to the formation of diverse derivatives .
Scientific Research Applications
(1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylic Acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects . The pathways involved in its mechanism of action may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-aminocyclopentanecarboxylic acid
- (1S,2R,3S)-2-amino-3-methylcyclopentanecarboxylic acid
Uniqueness
(1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylic Acid is unique due to its specific stereochemistry and the presence of both a phenylmethoxycarbonyl group and a carboxylic acid group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
(1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c14-12(15)10-6-7-11(10)13(16)17-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,15)/t10-,11+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQJKZNHXUCVLC-MNOVXSKESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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